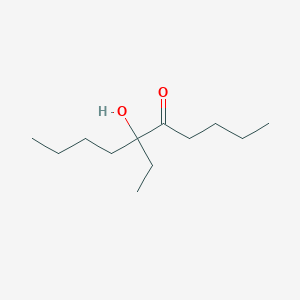
Aluminum gallium magnesium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum gallium magnesium oxide is a compound that combines the elements aluminum, gallium, and magnesium with oxygen. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, electronics, and catalysis. The combination of these elements results in a material with distinct chemical and physical characteristics that make it suitable for a range of scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of aluminum gallium magnesium oxide can be achieved through various methods, including solvothermal reactions, solid-phase reactions, and chemical co-precipitation. One common synthetic route involves the reaction between gallium acetylacetonate and aluminum isopropoxide in a solvent such as 1,4-butanediol at elevated temperatures (around 240°C) . This method allows for the formation of nanocrystalline materials with controlled compositions and structures. Industrial production methods may involve high-temperature solid-phase reactions, where the precursor materials are mixed and heated to form the desired oxide compound .
Analyse Chemischer Reaktionen
Aluminum gallium magnesium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can react with alkali metal oxides at high temperatures to form compounds such as sodium gallate (NaGaO2) and magnesium gallate (MgGa2O4) . Common reagents used in these reactions include alkali metal hydroxides and chlorides. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include mixed metal oxides and spinel structures .
Wissenschaftliche Forschungsanwendungen
Aluminum gallium magnesium oxide has a wide range of scientific research applications. In the field of materials science, it is used for its excellent photocatalytic properties and its ability to function as a transparent conducting oxide . In biology and medicine, this compound is explored for its potential use in drug delivery systems and as a component in biosensors . Additionally, it has applications in the electronics industry, particularly in the development of ultraviolet (UV) photodetectors and other optoelectronic devices . Its unique properties make it a valuable material for various technological advancements.
Wirkmechanismus
The mechanism of action of aluminum gallium magnesium oxide involves its interaction with light and other electromagnetic radiation. The compound’s ability to absorb and emit light in the UV range is due to its electronic structure and the presence of localized surface plasmon resonances (LSPRs) . These resonances enhance the compound’s photocatalytic activity and make it effective in applications such as UV photodetectors and photocatalysis. The molecular targets and pathways involved in these processes include the generation of reactive oxygen species (ROS) and the interaction with specific molecular structures in biological systems .
Vergleich Mit ähnlichen Verbindungen
Aluminum gallium magnesium oxide can be compared to other similar compounds, such as gallium oxide (Ga2O3), aluminum oxide (Al2O3), and magnesium oxide (MgO). Each of these compounds has unique properties and applications. For example, gallium oxide is known for its high thermal stability and wide bandgap, making it suitable for high-power electronic devices . Aluminum oxide is widely used as a catalyst and in ceramic materials due to its high hardness and chemical resistance . Magnesium oxide is commonly used as a refractory material and in the production of magnesium metal . The combination of these elements in this compound results in a material with enhanced properties and a broader range of applications.
Eigenschaften
CAS-Nummer |
59871-73-7 |
|---|---|
Molekularformel |
AlGaMgO4 |
Molekulargewicht |
185.01 g/mol |
IUPAC-Name |
aluminum;gallium;magnesium;oxygen(2-) |
InChI |
InChI=1S/Al.Ga.Mg.4O/q2*+3;+2;4*-2 |
InChI-Schlüssel |
CUTMNLVLBCXFKH-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[Mg+2].[Al+3].[Ga+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


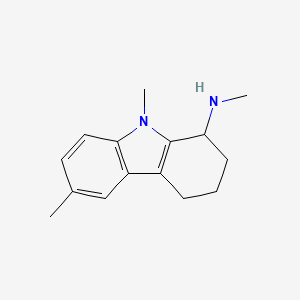

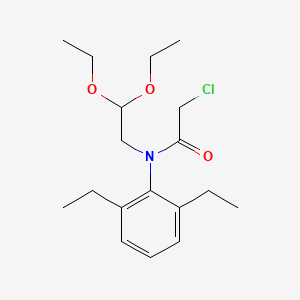
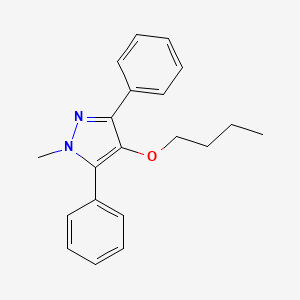
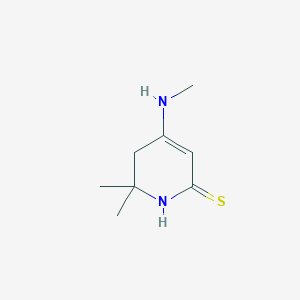


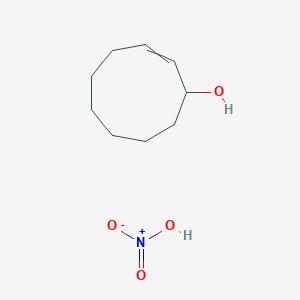
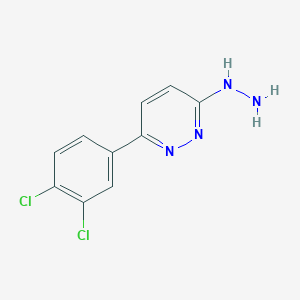
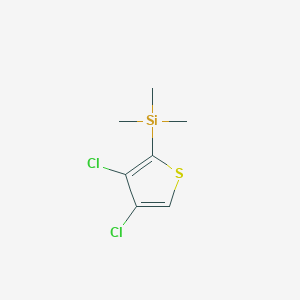
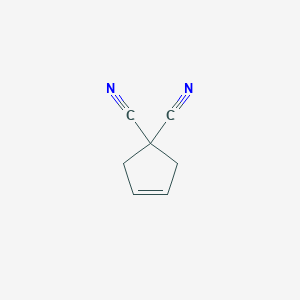
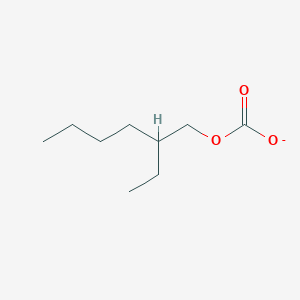
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
